Cas no 476458-16-9 (N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(naphthalen-2-yloxy)acetamide)

N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(naphthalen-2-yloxy)acetamide structure
476458-16-9 structure
Product Name:N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(naphthalen-2-yloxy)acetamide
CAS No:476458-16-9
MF:C24H21N3O3S
MW:431.50684428215
CID:6509562
Update Time:2025-11-03

N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(naphthalen-2-yloxy)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(naphthalen-2-yloxy)acetamide
    • Acetamide, N-[2,6-dihydro-2-(4-methoxyphenyl)-4H-thieno[3,4-c]pyrazol-3-yl]-2-(2-naphthalenyloxy)-
    • Inchi: 1S/C24H21N3O3S/c1-29-19-10-7-18(8-11-19)27-24(21-14-31-15-22(21)26-27)25-23(28)13-30-20-9-6-16-4-2-3-5-17(16)12-20/h2-12H,13-15H2,1H3,(H,25,28)
    • InChI Key: ZZICNYPLLCESJZ-UHFFFAOYSA-N
    • SMILES: C(NC1N(C2=CC=C(OC)C=C2)N=C2CSCC2=1)(=O)COC1=CC=C2C(=C1)C=CC=C2

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Predicted)
  • Boiling Point: 711.7±60.0 °C(Predicted)
  • pka: 12.26±0.20(Predicted)

N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(naphthalen-2-yloxy)acetamide Pricemore >>

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Additional information on N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(naphthalen-2-yloxy)acetamide

Comprehensive Analysis of N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(naphthalen-2-yloxy)acetamide (CAS 476458-16-9): Properties, Applications, and Research Insights

The compound N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(naphthalen-2-yloxy)acetamide (CAS 476458-16-9) is a structurally complex molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique thienopyrazole core, combined with naphthalene and methoxyphenyl moieties, offers a versatile scaffold for drug discovery and functional material design. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, given its structural similarity to bioactive compounds in these categories.

Recent studies highlight the growing demand for heterocyclic compounds like CAS 476458-16-9 in targeted therapies. With the rise of personalized medicine and AI-driven drug discovery, this compound's molecular docking potential is being explored through computational models. Its lipophilicity (predicted LogP ~3.5) and hydrogen bonding capacity make it a candidate for crossing the blood-brain barrier, sparking interest in neurological applications.

The synthetic route for N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(naphthalen-2-yloxy)acetamide typically involves Pd-catalyzed cross-coupling reactions, followed by amide bond formation. Analytical characterization via LC-MS and NMR spectroscopy confirms its high purity (>98%), crucial for structure-activity relationship studies. Researchers frequently search for "thienopyrazole solubility" and "CAS 476458-16-9 stability" data, as these properties significantly impact formulation development.

In material science, the compound's π-conjugated system shows promise for organic electronics. Its fluorescence quantum yield and charge transport properties are under investigation for potential use in OLEDs or sensors. The methoxy group enhances solubility in organic solvents, addressing a common challenge in thin-film deposition processes.

Environmental and ADMETox profiling (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of CAS 476458-16-9 reveals moderate microsomal stability and acceptable CYP450 inhibition profiles, making it a viable lead compound. The scientific community actively discusses "thienopyrazole toxicity" and "metabolic pathways of naphthalene derivatives," reflecting key research directions.

Patent landscapes show increasing filings involving thieno[3,4-c]pyrazole derivatives, particularly for inflammatory diseases and cancer therapeutics. The 4-methoxyphenyl substitution pattern in N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(naphthalen-2-yloxy)acetamide appears crucial for target selectivity, as evidenced by recent crystallography studies of protein-ligand complexes.

Future research directions include structure optimization to improve oral bioavailability and target engagement. The compound's chiral center also raises questions about enantioselective synthesis and stereospecific activity, topics frequently searched in medicinal chemistry forums. With the integration of machine learning in compound design, CAS 476458-16-9 serves as a valuable case study for QSAR modeling approaches.

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